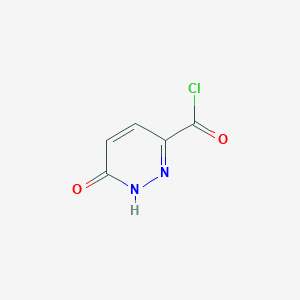

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride” is a chemical compound. It is a derivative of carboxylic acid and can be used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular formula of “6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride” is C5H3ClN2O2 . The molecular weight is 158.544 g/mol .Applications De Recherche Scientifique

Chemical Stability and Biological Activity

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride has been explored as a core structure in the development of pharmaceutical compounds. The modification of its structure, particularly by introducing various substituents, has been found to significantly impact its biological activity and chemical stability. For instance, the substitution of the N1 position on the 2-oxo-1,2-dihydropyridine ring with various groups like alkyl, aryl, and heteroaryl, has been shown to enhance metabolic stability. Specifically, 2-pyridyl substituents have improved cellular permeability due to their capacity to form intramolecular hydrogen bonds. This structural alteration has been a crucial factor in the development of potent and selective inhibitors for therapeutic targets such as Tyk2 JH2, demonstrating the compound's importance in medicinal chemistry (Liu et al., 2019).

Synthesis and Chemical Properties

The compound's utility is not limited to pharmaceutical applications; it also plays a significant role in chemical synthesis and material science. Research has explored the synthesis of various heterocyclic compounds using 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride as a precursor or intermediate. The compound's reactivity, especially in forming bonds with various functional groups, has been harnessed to synthesize diverse heterocyclic structures. These synthesized compounds have shown a wide range of biological activities, further underlining the compound's versatility and importance in chemical research (Ashok et al., 2006).

Electrochemical Behavior

The electrochemical properties of derivatives of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride have been a subject of study, providing insights into their stability and reactivity under various conditions. For example, research into the electrochemical behavior of 1,2-dihydropyridazine-3,6-dione has revealed its instability and propensity for oxidative ring cleavage, leading to the formation of maleic acid. Understanding these properties is crucial for the development of electrochemical sensors and devices, as well as for predicting the compound's behavior in biological systems (Varmaghani & Nematollahi, 2011).

Mécanisme D'action

Target of Action

The primary target of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .

Mode of Action

The compound interacts with its target, JNK2, by binding selectively to it . This interaction inhibits the activity of JNK2, leading to a decrease in the release of inflammatory cytokines such as TNF-α and IL-6 .

Biochemical Pathways

The compound affects the NF-κB/MAPK pathway . By inhibiting JNK2, the compound prevents the activation of this pathway, thereby reducing the production of inflammatory cytokines . This results in an anti-inflammatory effect, which can be beneficial in conditions such as acute lung injury and sepsis .

Result of Action

The inhibition of JNK2 and the subsequent reduction in inflammatory cytokine production result in a potent anti-inflammatory effect . This effect has been observed in both in vitro and in vivo studies, with the compound showing remarkable protection against acute lung injury and sepsis .

Propriétés

IUPAC Name |

6-oxo-1H-pyridazine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRROQKJGDKYZDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587447 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

CAS RN |

57658-96-5 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)